molecular formula C20H26N6O2 B2618771 6-Cyclopropyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097915-99-4

6-Cyclopropyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2618771
CAS No.: 2097915-99-4
M. Wt: 382.468
InChI Key: SVVVHEKFNVFPEL-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinones. Pyridazinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents, leading to a variety of structurally diverse compounds .

Scientific Research Applications

6-Cyclopropyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

6-cyclopropyl-2-[[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2/c1-24(2)18-7-5-17(21-22-18)20(28)25-11-9-14(10-12-25)13-26-19(27)8-6-16(23-26)15-3-4-15/h5-8,14-15H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVVHEKFNVFPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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